molecular formula C18H33NOSn B1355801 2-Methoxy-3-(tributylstannyl)pyridine CAS No. 223418-74-4

2-Methoxy-3-(tributylstannyl)pyridine

Cat. No.: B1355801
CAS No.: 223418-74-4
M. Wt: 398.2 g/mol
InChI Key: BSNRTYAWGFGXLZ-UHFFFAOYSA-N
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Description

2-Methoxy-3-(tributylstannyl)pyridine is an organotin compound with the molecular formula C18H33NOSn and a molecular weight of 398.17 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a tributylstannyl group, which is a tin-containing substituent. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

The synthesis of 2-Methoxy-3-(tributylstannyl)pyridine typically involves the stannylation of 2-methoxy-3-bromopyridine. This reaction is carried out using tributyltin hydride (Bu3SnH) in the presence of a palladium catalyst under an inert atmosphere . The reaction conditions often include heating the reaction mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methoxy-3-(tributylstannyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(tributylstannyl)pyridine in chemical reactions involves the activation of the tributylstannyl group by a catalyst, typically palladium. The activated stannyl group then participates in the formation of new bonds with other reactants. In biological systems, the compound can interact with molecular targets through its pyridine ring and the substituents attached to it, influencing various biochemical pathways .

Comparison with Similar Compounds

2-Methoxy-3-(tributylstannyl)pyridine can be compared with other similar compounds, such as:

These compounds share similar properties but differ in their reactivity and specific applications, highlighting the uniqueness of this compound in certain synthetic and research contexts.

Properties

IUPAC Name

tributyl-(2-methoxypyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNRTYAWGFGXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586017
Record name 2-Methoxy-3-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223418-74-4
Record name 2-Methoxy-3-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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